Cas no 1049495-03-5 (N-(4-{4-(pyrazin-2-yl)piperazin-1-ylsulfonyl}phenyl)-2-(trifluoromethyl)benzamide)

N-(4-{4-(pyrazin-2-yl)piperazin-1-ylsulfonyl}phenyl)-2-(trifluoromethyl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-(4-{4-(pyrazin-2-yl)piperazin-1-ylsulfonyl}phenyl)-2-(trifluoromethyl)benzamide
- VU0640644-1
- N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]-2-(trifluoromethyl)benzamide
- N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-2-(trifluoromethyl)benzamide
- N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-2-(trifluoromethyl)benzamide
- F5287-0084
- 1049495-03-5
- AKOS024505285
-
- インチ: 1S/C22H20F3N5O3S/c23-22(24,25)19-4-2-1-3-18(19)21(31)28-16-5-7-17(8-6-16)34(32,33)30-13-11-29(12-14-30)20-15-26-9-10-27-20/h1-10,15H,11-14H2,(H,28,31)
- InChIKey: SKGCUAFLIXZODY-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)NC(C1C=CC=CC=1C(F)(F)F)=O)(N1CCN(C2C=NC=CN=2)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 491.12389518g/mol
- どういたいしつりょう: 491.12389518g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 10
- 重原子数: 34
- 回転可能化学結合数: 5
- 複雑さ: 791
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 104Ų
N-(4-{4-(pyrazin-2-yl)piperazin-1-ylsulfonyl}phenyl)-2-(trifluoromethyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5287-0084-2mg |
N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-2-(trifluoromethyl)benzamide |
1049495-03-5 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5287-0084-40mg |
N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-2-(trifluoromethyl)benzamide |
1049495-03-5 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5287-0084-5μmol |
N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-2-(trifluoromethyl)benzamide |
1049495-03-5 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5287-0084-20μmol |
N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-2-(trifluoromethyl)benzamide |
1049495-03-5 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5287-0084-20mg |
N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-2-(trifluoromethyl)benzamide |
1049495-03-5 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5287-0084-50mg |
N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-2-(trifluoromethyl)benzamide |
1049495-03-5 | 90%+ | 50mg |
$160.0 | 2023-05-21 | |
Life Chemicals | F5287-0084-30mg |
N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-2-(trifluoromethyl)benzamide |
1049495-03-5 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5287-0084-10mg |
N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-2-(trifluoromethyl)benzamide |
1049495-03-5 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5287-0084-4mg |
N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-2-(trifluoromethyl)benzamide |
1049495-03-5 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5287-0084-10μmol |
N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-2-(trifluoromethyl)benzamide |
1049495-03-5 | 10μmol |
$69.0 | 2023-09-10 |
N-(4-{4-(pyrazin-2-yl)piperazin-1-ylsulfonyl}phenyl)-2-(trifluoromethyl)benzamide 関連文献
-
Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
-
3. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
N-(4-{4-(pyrazin-2-yl)piperazin-1-ylsulfonyl}phenyl)-2-(trifluoromethyl)benzamideに関する追加情報
Research Brief on N-(4-{4-(pyrazin-2-yl)piperazin-1-ylsulfonyl}phenyl)-2-(trifluoromethyl)benzamide (CAS: 1049495-03-5)
The compound N-(4-{4-(pyrazin-2-yl)piperazin-1-ylsulfonyl}phenyl)-2-(trifluoromethyl)benzamide (CAS: 1049495-03-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its molecular structure, biological activity, and potential as a drug candidate.
Recent studies have highlighted the compound's unique structural features, which include a pyrazine ring linked to a piperazine moiety via a sulfonyl bridge, and a trifluoromethyl-substituted benzamide group. These structural elements contribute to its high binding affinity for specific biological targets, particularly in the context of kinase inhibition. Preliminary in vitro assays have demonstrated potent inhibitory activity against several kinases implicated in cancer and inflammatory diseases.
One of the most promising aspects of this compound is its selectivity profile. Unlike many kinase inhibitors that suffer from off-target effects, N-(4-{4-(pyrazin-2-yl)piperazin-1-ylsulfonyl}phenyl)-2-(trifluoromethyl)benzamide exhibits a remarkable specificity for certain kinase isoforms. This selectivity is attributed to the precise orientation of its functional groups, which allows it to interact with unique amino acid residues in the target kinases' ATP-binding pockets.
In vivo studies have further validated the compound's therapeutic potential. Animal models of cancer and autoimmune disorders have shown significant reductions in disease progression following treatment with this compound. Notably, its pharmacokinetic properties, including oral bioavailability and metabolic stability, make it a strong candidate for further development. Researchers are currently optimizing its formulation to enhance its efficacy and reduce potential side effects.
Despite these promising results, challenges remain. The compound's synthesis involves multiple steps, some of which yield low quantities of the desired product. Efforts are underway to streamline the synthesis process and improve yields. Additionally, long-term toxicity studies are needed to ensure its safety for clinical use.
In conclusion, N-(4-{4-(pyrazin-2-yl)piperazin-1-ylsulfonyl}phenyl)-2-(trifluoromethyl)benzamide represents a compelling case study in the design of selective kinase inhibitors. Its unique structural attributes and promising biological activity underscore its potential as a therapeutic agent. Continued research and development efforts will be crucial to fully realize its clinical applications.
1049495-03-5 (N-(4-{4-(pyrazin-2-yl)piperazin-1-ylsulfonyl}phenyl)-2-(trifluoromethyl)benzamide) 関連製品
- 2103401-48-3(1-benzyl-3-(chloromethyl)piperidine hydrochloride)
- 852634-41-4(1H-Benzimidazolium,1,3-bis(tricyclo[3.3.1.13,7]dec-1-yl)-, chloride (1:1))
- 593960-65-7(2-THIAZOLAMINE, 4-METHYL-5-[4-(METHYLSULFONYL)-3-(TRIFLUOROMETHYL)PHENYL]-)
- 1177357-28-6(2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine hydrochloride)
- 1522027-61-7(1-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}methanamine)
- 672293-59-3(4-(thiophen-3-yl)methylpiperidine)
- 2171348-50-6(4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-3-hydroxybutanoic acid)
- 872860-92-9(N-methyl-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide)
- 941900-43-2(5-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-methoxybenzene-1-sulfonamide)
- 59252-87-8(Chikusetsu saponin Ib)




